ethyl [9-cyano-8-(4-fluorophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate
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Overview
Description
Ethyl [9-cyano-8-(4-fluorophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate is a complex organic compound with a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [9-cyano-8-(4-fluorophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate with appropriate reagents to form the desired thiadiazine ring system . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Ethyl [9-cyano-8-(4-fluorophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form with different functional groups.
Scientific Research Applications
Ethyl [9-cyano-8-(4-fluorophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action for ethyl [9-cyano-8-(4-fluorophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoate
- Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate
Uniqueness
Ethyl [9-cyano-8-(4-fluorophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate is unique due to its specific ring structure and the presence of both cyano and fluorophenyl groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C18H18FN3O3S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-[9-cyano-8-(4-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl]acetate |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-25-17(24)9-21-10-22-16(23)7-14(12-3-5-13(19)6-4-12)15(8-20)18(22)26-11-21/h3-6,14H,2,7,9-11H2,1H3 |
InChI Key |
RVRWICSFJMIZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CN2C(=O)CC(C(=C2SC1)C#N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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